5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline

Pharmaceutical Quality Control Nitrosamine Impurity Testing Regulatory Compliance

Pharmaceutical manufacturers and CROs require rigorously validated reference standards for trace nitrosamine quantification in ANDA/NDA regulatory submissions. Unvalidated research-grade materials introduce uncertainty in chromatographic retention behavior and mass spectrometric fragmentation, compromising method robustness. This characterized nitrosamine standard resolves these challenges: • Validated for FDA/EMA nitrosamine impurity testing with certified melting point (157-159°C) and defined molecular formula (C₁₁H₁₂N₄O) • Well-defined LC-MS/MS behavior distinct from the non-nitrosated parent amine (CAS 83407-42-5), ensuring method specificity • Supplied as yellowish-brown solid with rigorous characterization data, eliminating uncertainty inherent to unvalidated alternatives

Molecular Formula C11H12N4O
Molecular Weight 216.244
CAS No. 1794810-51-7
Cat. No. B585852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline
CAS1794810-51-7
Molecular FormulaC11H12N4O
Molecular Weight216.244
Structural Identifiers
SMILESCC1=CC2=C(C=CC=N2)C(=C1N(C)N=O)N
InChIInChI=1S/C11H12N4O/c1-7-6-9-8(4-3-5-13-9)10(12)11(7)15(2)14-16/h3-6H,12H2,1-2H3
InChIKeyKOVMBPWBTMSKMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline (CAS 1794810-51-7): A Validated Nitrosamine Impurity Standard for Regulatory Submissions


5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline (CAS 1794810-51-7) is a nitrosamine standard, chemically defined as the N-nitroso derivative of the mutagenic polyaromatic hydrocarbon (PAH) 5-Amino-6-methylamino-7-methylquinoline (CAS 83407-42-5) . This compound is supplied as a yellowish-brown solid with a molecular formula of C₁₁H₁₂N₄O and a molecular weight of 216.24 g/mol . Its primary differentiation lies in its characterization and validation as a reference standard intended for the detection and quantification of trace nitrosamine impurities in pharmaceutical products, ensuring compliance with FDA and EMA safety limits during Abbreviated New Drug Application (ANDA) and New Drug Application (NDA) processes .

Why 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline Cannot Be Substituted by Other Nitrosamine Standards or Parent Analogs


In-class nitrosamine compounds are not interchangeable due to significant differences in molecular weight, chromatographic retention behavior, and mass spectrometric fragmentation patterns, which are critical for establishing robust analytical methods . Furthermore, the specific N-nitroso functional group distinguishes this compound from its non-nitrosated parent amine, 5-Amino-6-methylamino-7-methylquinoline (A611960), which lacks the structural alert for mutagenicity and is not validated for the same analytical purpose . Finally, the intended use of this compound as a reference standard for regulated pharmaceutical impurity testing demands rigorous characterization data—including a certified melting point of 157-159°C—which is not guaranteed by unvalidated, research-grade alternatives .

Quantitative Differentiation Evidence for 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline (CAS 1794810-51-7) Relative to Closest Comparators


Regulatory Suitability for ANDA/NDA Submissions: A Validated Nitrosamine Impurity Standard

This compound is explicitly validated and supplied as a reference standard for use in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA), enabling users to establish detection limits and quantify impurity levels to meet FDA and EMA safety requirements . This is a defined regulatory application that is not claimed for generic nitrosamine research chemicals or the parent amine 5-Amino-6-methylamino-7-methylquinoline (A611960).

Pharmaceutical Quality Control Nitrosamine Impurity Testing Regulatory Compliance

Physicochemical Differentiation: Melting Point vs. Non-Nitrosated Parent Analog

The target compound has a reported melting point of 157-159°C . This value provides a specific, verifiable quality control parameter for identity confirmation, which differs from the non-nitrosated parent analog 5-Amino-6-methylamino-7-methylquinoline (CAS 83407-42-5), for which no melting point is publicly listed .

Analytical Chemistry Material Characterization Reference Standard Purity

Structural Alert for Mutagenicity: N-Nitroso Moiety Differentiation from Parent Amine

This compound contains an N-nitroso functional group, which is a well-established structural alert for mutagenicity and potential carcinogenicity [1]. In contrast, its parent amine comparator, 5-Amino-6-methylamino-7-methylquinoline (A611960), lacks this nitrosamine functional group and is classified simply as a 'mutagenic PAH' without the specific DNA-damaging mechanism of N-nitrosamines .

Toxicology Genotoxic Impurity Assessment Structure-Activity Relationship

Optimal Research and Industrial Applications for 5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline (CAS 1794810-51-7) Based on Quantitative Evidence


Regulatory Nitrosamine Impurity Testing for ANDA/NDA Submissions

This compound is the preferred reference standard for pharmaceutical manufacturers and contract research organizations (CROs) tasked with developing and validating analytical methods (e.g., LC-MS/MS) to detect and quantify trace levels of this specific nitrosamine impurity in drug substances or products, as part of regulatory dossiers for the FDA or EMA . The explicit validation for this purpose, as noted in its technical documentation, eliminates the uncertainty associated with using non-validated research-grade materials.

Forensic and Environmental Mutagen Research

As a defined N-nitroso derivative of a known mutagenic polyaromatic hydrocarbon (PAH) , this compound serves as a valuable reference material in research focused on the detection, identification, and toxicological assessment of nitrosamine contaminants in environmental samples, tobacco products, or food matrices. Its unique N-nitroso structural alert differentiates it from other PAHs for mechanistic studies of DNA adduct formation and repair.

Analytical Method Development and Quality Control

Analytical chemistry laboratories in the pharmaceutical and environmental sectors can utilize this compound as a characterized reference standard for developing and validating specific, robust analytical methods. The published molecular formula (C₁₁H₁₂N₄O), molecular weight (216.24 g/mol), and reported melting point (157-159°C) provide a verifiable benchmark for confirming the identity and purity of the standard, which is crucial for accurate quantification in complex matrices.

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